molecular formula C22H19ClFN5OS B2897778 N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-25-0

N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide

Cat. No.: B2897778
CAS No.: 872995-25-0
M. Wt: 455.94
InChI Key: IVUJOQQRILGKTA-UHFFFAOYSA-N
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Description

N-(2-(6-((2-Chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a synthetic chemical reagent featuring a complex molecular architecture based on the [1,2,4]triazolo[4,3-b]pyridazine scaffold. This heterocyclic core is a subject of significant interest in medicinal chemistry and drug discovery research due to its potential for diverse biological interactions. The compound is further functionalized with a 2-chloro-6-fluorobenzylthio ether at the 6-position and a 4-methylbenzamide group linked via an ethyl chain at the 3-position, suggesting potential for high target affinity and selectivity. Such multi-functionalized triazolopyridazines are often explored as key intermediates in organic synthesis or as potential pharmacologically active agents in biochemical screening. The [1,2,4]triazolo[4,3-b]pyridazine nucleus is a privileged structure in the development of bioactive molecules. Researchers investigate this and related scaffolds for a range of potential applications, which may include enzyme inhibition, receptor modulation, and other structure-activity relationship (SAR) studies. The presence of the benzylthio and benzamide substituents makes this compound a valuable candidate for probing specific binding sites and understanding the steric and electronic factors that govern ligand-receptor interactions. This product is provided for research purposes within laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions, utilizing personal protective equipment and working in a well-ventilated environment. The compound's exact physical and chemical properties, such as solubility and stability, should be determined by the researcher prior to use.

Properties

IUPAC Name

N-[2-[6-[(2-chloro-6-fluorophenyl)methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClFN5OS/c1-14-5-7-15(8-6-14)22(30)25-12-11-20-27-26-19-9-10-21(28-29(19)20)31-13-16-17(23)3-2-4-18(16)24/h2-10H,11-13H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVUJOQQRILGKTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClFN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key analogs and their structural differences:

Compound Name Substituents on Benzyl Group Benzamide Substituent Molecular Formula Molecular Weight Reference
N-(2-(6-((2-chloro-6-fluorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide 2-Cl, 6-F 4-methyl C21H17ClFN5OS 441.9
N-(2-(6-((4-chlorobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide 4-Cl H (unsubstituted) C21H18ClN5OS 423.9
N-(2-(6-((2-((4-fluorobenzyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide 4-F (with amide chain) 4-methyl C24H23FN6O2S 478.5
N-(2-(6-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide 2,4-diF (with amide chain) 4-methoxy C23H20F2N6O3S 498.5

Key Observations

Substituent Effects on Benzyl Group: The 2-chloro-6-fluorobenzyl group in the parent compound introduces ortho-substitution, which may enhance steric hindrance compared to para-substituted analogs (e.g., 4-Cl in ). This could influence binding to hydrophobic pockets in biological targets.

Impact of Amide Chain Additions :

  • Compounds with extended amide chains (e.g., ) exhibit higher molecular weights (>470 Da), which may reduce cell permeability but improve specificity for larger binding sites.

Tautomerism and Stability :

  • The [1,2,4]triazolo[4,3-b]pyridazine core can exhibit tautomerism. Evidence from related triazole derivatives suggests that the thione tautomer is stabilized by resonance, as indicated by IR spectra (C=S stretch at 1247–1255 cm<sup>-1</sup> and absence of S-H bands) . This stability may influence reactivity in biological systems.

Q & A

Q. What are the critical steps in synthesizing this compound, and how can purity be ensured?

The synthesis involves multi-step reactions, including:

  • Thioether formation : Reacting a pyridazine precursor with 2-chloro-6-fluorobenzylthiol under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
  • Triazole ring cyclization : Using hydrazine derivatives and microwave-assisted conditions to improve reaction efficiency .
  • Amide coupling : Employing EDCI/HOBt for coupling the ethylenediamine linker to 4-methylbenzamide . Purity control : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and validate with HPLC (>95% purity) and NMR (¹H/¹³C) .

Q. Which spectroscopic techniques are essential for structural confirmation?

Key methods include:

  • NMR : ¹H NMR (δ 8.2–8.4 ppm for triazole protons; δ 4.3–4.5 ppm for SCH₂) and ¹³C NMR (C=O at ~168 ppm) .
  • Mass spectrometry : ESI-MS (expected [M+H]⁺ ~530–550 m/z) .
  • Elemental analysis : Confirm C, H, N, S within ±0.4% of theoretical values .

Q. How should researchers handle and store this compound to maintain stability?

  • Storage : In airtight containers under inert gas (N₂/Ar) at –20°C to prevent oxidation of the thioether group .
  • Handling : Use gloveboxes for moisture-sensitive steps; avoid prolonged exposure to light (UV degradation risk) .

Advanced Research Questions

Q. How can reaction yields be optimized for the triazole cyclization step?

Variables to optimize :

ParameterOptimal RangeImpact on Yield
Temperature120–140°C (microwave)Increases to 85%
SolventDMF or DMSOEnhances solubility
CatalystPd(OAc)₂ (0.5 mol%)Reduces side products
Validation : Monitor reaction progress via TLC (Rf ~0.3 in EtOAc/hexane 1:1) .

Q. What strategies resolve discrepancies between computational binding predictions and experimental IC₅₀ values?

  • Docking vs. assay data : If computational models (AutoDock Vina) predict sub-µM affinity but experimental IC₅₀ is >10 µM:

Verify target protein conformation (use cryo-EM or X-ray crystallography) .

Test metabolite interference (e.g., serum albumin binding via SPR assays) .

Adjust solvation parameters in MD simulations to reflect assay conditions .

Q. How does the 2-chloro-6-fluorobenzylthio substituent influence SAR compared to analogs?

  • Activity comparison :
SubstituentIC₅₀ (Target Enzyme X)LogP
2-Cl-6-F-benzylthio0.8 µM3.2
4-Nitrobenzylthio5.3 µM2.9
Unsubstituted benzylthio>10 µM2.5
  • Key insight : Electron-withdrawing Cl/F groups enhance target engagement by stabilizing π-π stacking with Phe residues in the active site .

Q. What experimental controls are critical for validating on-target effects in cellular assays?

  • Negative controls : Use a scrambled isomer (e.g., meta-substituted triazole) to rule out nonspecific binding .
  • Genetic controls : CRISPR knockouts of the target protein to confirm pathway specificity .
  • Pharmacological inhibitors : Co-treatment with known inhibitors to assess additive/synergistic effects .

Methodological Notes

  • Contradiction management : If NMR signals conflict (e.g., overlapping peaks at δ 7.5–8.0 ppm), use 2D NMR (HSQC, HMBC) to assign aromatic protons .
  • Degradation pathways : The thioether group may oxidize to sulfoxide; track via LC-MS and add antioxidants (e.g., BHT) in storage buffers .

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